N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound “N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a structurally complex tricyclic molecule featuring a fused heterocyclic core. Its design incorporates a benzyl group at position 7 and a 4-fluorophenylmethyl substituent, which may influence its physicochemical properties and biological interactions. This compound belongs to a family of triazatricyclo derivatives, where structural variations at key positions modulate functionality and activity.
Properties
Molecular Formula |
C27H22FN5O2 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22FN5O2/c1-17-6-5-13-32-24(17)31-25-22(27(32)35)14-21(26(34)30-15-18-7-3-2-4-8-18)23(29)33(25)16-19-9-11-20(28)12-10-19/h2-14,29H,15-16H2,1H3,(H,30,34) |
InChI Key |
XDXOICADXQIXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects at Position 7: The pentyl group in the analog (CAS 877778-47-7) introduces an aliphatic chain, likely enhancing lipophilicity compared to the aromatic benzyl group in the target compound. This could influence membrane permeability or binding to hydrophobic targets .
Impact of Fluorine Substitution :
- All three compounds retain a 4-fluorophenylmethyl group, suggesting a strategic role for fluorine in modulating electronic properties or metabolic stability via reduced susceptibility to oxidative degradation.
Hypothetical Property Differences
While explicit experimental data (e.g., solubility, bioactivity) are unavailable in the provided evidence, structural trends suggest:
- Lipophilicity : Benzyl > Furan-2-ylmethyl > Pentyl (based on aromaticity vs. aliphatic chain).
- Hydrogen Bonding Capacity : The furan-containing analog may exhibit higher polarity due to the oxygen atom in the furan ring .
- Steric Effects : The benzyl group’s bulkiness might hinder binding to sterically constrained targets compared to the smaller pentyl or furan groups.
Biological Activity
N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure that contributes to its biological properties. The presence of the benzyl and fluorophenyl groups is significant for its interaction with biological targets.
Research indicates that the compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound interacts with various receptors, potentially altering signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines through apoptosis induction. |
| Anti-inflammatory | Reduces inflammation markers in in vitro models by inhibiting pro-inflammatory cytokines. |
| Antimicrobial | Demonstrates activity against certain bacterial strains, suggesting potential as an antibiotic agent. |
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels. This suggests its potential use in managing inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This highlights its potential application in treating infections caused by resistant strains.
Research Findings
Recent studies have provided insights into the pharmacokinetics and bioavailability of the compound:
- Absorption : The compound exhibits good oral bioavailability due to its lipophilic nature.
- Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for a significant portion of the elimination pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
